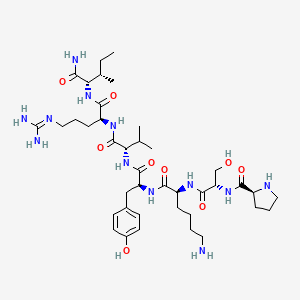![molecular formula C11H19NO6 B12557524 Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate CAS No. 189504-08-3](/img/structure/B12557524.png)
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate is an organic compound with a complex structure that includes ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate typically involves the esterification of (3R)-3-aminopimelic acid with dimethyl sulfate and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. For example, oxidation of this compound can yield (3R)-3-[(ethoxycarbonyl)amino]hexanedioic acid .
Scientific Research Applications
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism by which Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate exerts its effects involves the interaction of its functional groups with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The compound’s reactivity is largely determined by the presence of these functional groups and their ability to undergo chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate include:
- Dimethyl (3R)-3-aminopimelate
- Ethyl (3R)-3-aminopimelate
- Dimethyl (3R)-3-[(methoxycarbonyl)amino]hexanedioate
Uniqueness
The presence of the ethoxycarbonyl group, in particular, allows for specific interactions and transformations that are not possible with other similar compounds .
Properties
CAS No. |
189504-08-3 |
|---|---|
Molecular Formula |
C11H19NO6 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
dimethyl (3R)-3-(ethoxycarbonylamino)hexanedioate |
InChI |
InChI=1S/C11H19NO6/c1-4-18-11(15)12-8(7-10(14)17-3)5-6-9(13)16-2/h8H,4-7H2,1-3H3,(H,12,15)/t8-/m1/s1 |
InChI Key |
MSXISTCQQQJGEE-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)N[C@H](CCC(=O)OC)CC(=O)OC |
Canonical SMILES |
CCOC(=O)NC(CCC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)


![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)





![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

